6-Chloro-5-cyclopropoxypicolinonitrile

説明

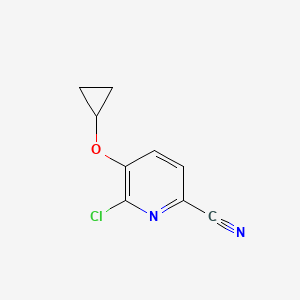

6-Chloro-5-cyclopropoxypicolinonitrile is a nitrogen-containing heterocyclic compound featuring a picolinonitrile backbone substituted with a chlorine atom at position 6 and a cyclopropoxy group at position 4. Its molecular formula is C₉H₆ClN₂O, with a molecular weight of approximately 209.61 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by the nitrile and cyclopropoxy groups.

特性

分子式 |

C9H7ClN2O |

|---|---|

分子量 |

194.62 g/mol |

IUPAC名 |

6-chloro-5-cyclopropyloxypyridine-2-carbonitrile |

InChI |

InChI=1S/C9H7ClN2O/c10-9-8(13-7-2-3-7)4-1-6(5-11)12-9/h1,4,7H,2-3H2 |

InChIキー |

PGWMEMKKKXNPSH-UHFFFAOYSA-N |

正規SMILES |

C1CC1OC2=C(N=C(C=C2)C#N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyclopropoxypicolinonitrile typically involves the reaction of 6-chloropicolinonitrile with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

化学反応の分析

Types of Reactions

6-Chloro-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction:

Cyclization: The presence of the cyclopropoxy group allows for potential cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Cyclization: Catalysts like palladium or copper may be employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted picolinonitrile derivative .

科学的研究の応用

6-Chloro-5-cyclopropoxypicolinonitrile has several applications in scientific research, including:

作用機序

The mechanism of action of 6-Chloro-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclopropoxy groups play a crucial role in binding to these targets, influencing their activity. The exact pathways and molecular interactions depend on the specific application and target .

類似化合物との比較

Structural and Functional Group Analysis

The following table compares 6-Chloro-5-cyclopropoxypicolinonitrile with structurally related chloro-substituted picolinate esters and isoquinoline derivatives:

| Compound Name | Molecular Formula | Substituent Position(s) | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | C₉H₆ClN₂O | 5 (Cyclopropoxy), 6 (Cl) | Nitrile, Cyclopropoxy, Cl | 209.61 | Drug discovery, Agrochemicals |

| Methyl 6-chloro-5-methylpicolinate [178421-22-2] | C₈H₇ClNO₂ | 5 (CH₃), 6 (Cl) | Ester, Cl | 200.60 | Synthetic intermediate |

| Methyl 6-chloro-4-methylpicolinate [1186605-87-7] | C₈H₇ClNO₂ | 4 (CH₃), 6 (Cl) | Ester, Cl | 200.60 | Agrochemical research |

| 6-Chloro-Isoquinoline [62882-02-4] | C₉H₆ClN | 6 (Cl) | Isoquinoline core, Cl | 163.61 | Organic synthesis |

Key Observations:

Functional Groups: The target compound’s nitrile group contrasts with the ester groups in picolinate analogs.

Substituent Position : The 5-cyclopropoxy group introduces steric hindrance absent in methyl-substituted analogs, which may influence binding to enzymatic targets or alter metabolic stability .

Heterocyclic Core: Unlike 6-chloro-isoquinoline, which has a fused benzene-pyridine ring system, the picolinonitrile backbone in the target compound offers a simpler, monocyclic structure with distinct electronic properties .

Solubility and Reactivity:

- However, the cyclopropoxy group’s hydrophobicity may counterbalance this effect.

- Methyl Chloropicolinates : Ester groups enhance lipophilicity, favoring membrane permeability in agrochemical applications .

Research Findings

Synthetic Utility: Methyl 6-chloro-5-methylpicolinate ([178421-22-2]) is widely used as a precursor in cross-coupling reactions, whereas the target compound’s nitrile group enables alternative pathways like cyano-click chemistry .

Agrochemical Performance: Chloropicolinate esters exhibit moderate herbicidal activity, but the nitrile in this compound could enhance herbicidal potency through stronger target binding .

Metabolic Stability : Cyclopropoxy-substituted compounds demonstrate reduced CYP450-mediated oxidation compared to methyl groups, as observed in preclinical studies of analogous drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。